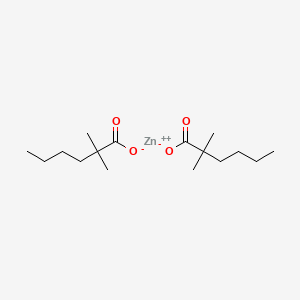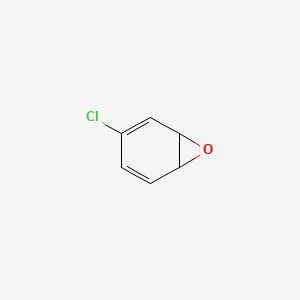
7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(410)hepta-2,4-diene, 3-chloro- is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- typically involves the reaction of cyclohexene with a chlorinating agent in the presence of a catalyst. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in changes to the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-methoxy-
- 7-Oxabicyclo(4.1.0)heptan-2-one
- 7-Oxabicyclo(2.2.1)heptane
Uniqueness
7-Oxabicyclo(4.1.0)hepta-2,4-diene, 3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
38261-64-2 |
|---|---|
Molecular Formula |
C6H5ClO |
Molecular Weight |
128.55 g/mol |
IUPAC Name |
3-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5ClO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H |
InChI Key |
AOZSNOQFMGCYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2C1O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
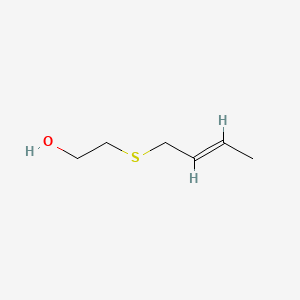
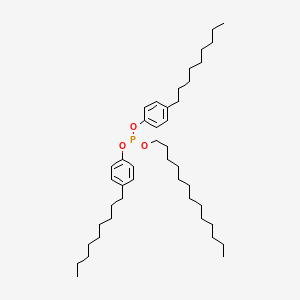
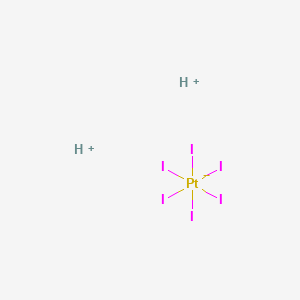
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
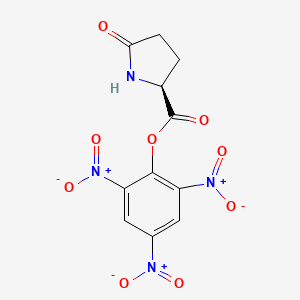

![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

